molecular formula C19H16O8 B15287639 Salvianolic Acid M

Salvianolic Acid M

Cat. No.: B15287639
M. Wt: 372.3 g/mol
InChI Key: TUHODGIPFMDZNK-UHFFFAOYSA-N
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Description

Salvianolic acids are a class of polyphenolic compounds predominantly isolated from Salvia miltiorrhiza (Danshen), a traditional Chinese herb widely studied for its cardiovascular and cerebroprotective properties. The available literature focuses on structurally related salvianolic acids (e.g., Salvianolic Acids A, B, C, E, F, J, K, L, etc.), which share a core structure of caffeic acid derivatives with varying degrees of polymerization and functional group modifications. These compounds are distinguished by their molecular weights, retention times in chromatographic analyses, and fragmentation patterns in mass spectrometry (MS) .

Properties

Molecular Formula

C19H16O8

Molecular Weight

372.3 g/mol

IUPAC Name

3-(3,4-dihydroxyphenyl)-4-[(3-hydroxy-4-methoxyphenyl)methylidene]-5-oxooxolane-2-carboxylic acid

InChI

InChI=1S/C19H16O8/c1-26-15-5-2-9(7-14(15)22)6-11-16(17(18(23)24)27-19(11)25)10-3-4-12(20)13(21)8-10/h2-8,16-17,20-22H,1H3,(H,23,24)

InChI Key

TUHODGIPFMDZNK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(C(OC2=O)C(=O)O)C3=CC(=C(C=C3)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Salvianolic Acid M involves several steps, starting from basic phenolic compounds. The process typically includes esterification, hydroxylation, and condensation reactions. Common reagents used in these reactions include acetic anhydride, sodium hydroxide, and various catalysts to facilitate the reactions under controlled temperatures and pH conditions .

Industrial Production Methods: Industrial production of this compound often employs biotechnological methods, such as microbial fermentation and enzymatic conversion. For instance, engineered Escherichia coli strains can be used to produce this compound from precursor compounds like L-DOPA through a series of enzymatic reactions. This method is preferred due to its efficiency and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions: Salvianolic Acid M undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, under acidic or basic conditions.

    Reduction: Sodium borohydride, in an alcohol solvent.

    Substitution: Alkyl halides, in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Quinones.

    Reduction: Phenolic hydroxyl groups.

    Substitution: Alkylated phenolic compounds.

Scientific Research Applications

Salvianolic Acid M has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study polyphenolic structures and their reactivity.

    Biology: Investigated for its role in cellular antioxidant mechanisms and its ability to scavenge reactive oxygen species.

    Medicine: Explored for its potential in treating cardiovascular diseases, neurodegenerative disorders, and inflammation.

    Industry: Utilized in the development of natural antioxidant supplements and functional foods.

Mechanism of Action

Salvianolic Acid M exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species, thereby reducing oxidative stress in cells. This compound also inhibits the expression of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2, through the modulation of signaling pathways like the nuclear factor kappa-light-chain-enhancer of activated B cells pathway. Additionally, it enhances the activity of endogenous antioxidant enzymes, such as superoxide dismutase .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Salvianolic Acids

The salvianolic acid family exhibits structural diversity due to differences in esterification, glycosylation, and polymerization. Below is a comparative analysis based on the evidence provided:

Molecular Weight and Chromatographic Behavior
Compound Molecular Formula [M−H]⁻ (m/z) Retention Time (min) Key MS² Fragments (m/z) Source
Salvianolic Acid A C26H22O10 493.11432 34.3 295 ([M−H−C9H10O5]⁻), 185
Salvianolic Acid B C36H30O16 717.14611 27.6 537 ([M−H−C9H8O4]⁻), 359, 197, 135
Salvianolic Acid C C27H22O12 537.1041 ~15–18 493, 359
Salvianolic Acid K C27H22O12 555.103 15.0–16.9 493, 359
Salvianolic Acid J C27H21O12 537.1039 6.91 197, 179, 135
Salvianolic Acid L C34H31O10 599.19227 30.64–38.89 537, 519, 493

Key Observations :

  • Polymerization: Salvianolic Acid B (tetramer) and Salvianolic Acid A (trimer) differ in polymerization degree, influencing their molecular weights and bioactivities .
  • Fragmentation Patterns : Common fragment ions (e.g., m/z 197, 359) indicate shared structural motifs such as danshensu (C9H10O5) or caffeic acid (C9H8O4) units .
  • Isomerism: Salvianolic Acids C, K, and J share identical molecular formulas (C27H22O12 or C27H21O12) but differ in retention times and fragmentation pathways, suggesting stereoisomerism or regiochemical variations .
Bioactivity Profiles
Compound Key Bioactivities Mechanism/Pathway Source
Salvianolic Acid A - Inhibits PI3Kδ in leukemia cells (IC50 ~10 μM)
- Binds HIF-1α (KD = 0.115 μM) for angiogenesis regulation
PI3K/AKT/mTOR pathway
Hypoxia signaling
Salvianolic Acid B - Antioxidant (ORAC = 16.73 ± 2.53; IC50 = 8.80 μM)
- Antagonizes P2Y12 receptor (antiplatelet)
ROS scavenging
GPCR modulation
Salvianolic Acid C - Anti-COVID-19 potential via Spike protein binding
- Antioxidant (linked to ORAC values)
Viral entry inhibition
Salvianolic Acid K - Major phenolic in Thymus serrulatus (90 mg/g extract) Not specified

Comparative Insights :

  • Antioxidant Capacity: Salvianolic Acid B exhibits superior radical-scavenging activity compared to other salvianolic acids, attributed to its tetrameric structure and multiple phenolic hydroxyl groups .
  • Therapeutic Targets: Salvianolic Acid A shows unique efficacy in cancer and angiogenesis pathways, while Salvianolic Acid B is more relevant in cardiovascular and antiplatelet therapies .

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